3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one
Overview
Description
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H12ClF3N2O and its molecular weight is 328.71 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one (CAS Number: 956376-49-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazole ring substituted with a chloromethyl group and a trifluoromethyl group, along with a propenone moiety. Its molecular formula is , with a molecular weight of 320.72 g/mol.
Research indicates that compounds with pyrazole scaffolds often exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
- Immunomodulatory Effects : Pyrazole derivatives may modulate immune responses by influencing cytokine production and T-cell activation. For instance, certain derivatives have been reported to inhibit TNF-alpha production in human blood cultures, suggesting potential applications in autoimmune diseases .
Biological Activity Summary Table
Case Studies
- Antitumor Efficacy : In a study examining various pyrazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer properties, revealing that the compound could effectively reduce tumor size in xenograft models .
- Immunosuppressive Properties : Another investigation focused on the immunomodulatory effects of this compound revealed its ability to suppress the humoral immune response in vitro while promoting T-cell activation in vivo. This dual action suggests potential therapeutic applications in conditions characterized by overactive immune responses, such as autoimmune diseases .
Properties
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9-3-5-10(6-4-9)12(22)8-7-11-13(15(17,18)19)20-21(2)14(11)16/h3-8H,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFPJDVYDKRNBH-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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